molecular formula C13H18N2O B1438783 N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide CAS No. 84460-89-9

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No.: B1438783
CAS No.: 84460-89-9
M. Wt: 218.29 g/mol
InChI Key: ASNYEBSCXSIDAC-UHFFFAOYSA-N
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Description

This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025.
All information regarding the use of this CRM can be found on the certificate of analysis.

Biological Activity

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (CAS: 84460-89-9) is a compound that has garnered attention due to its potential biological activities and pharmacological properties. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H18N2O
  • Molecular Weight : 218.29 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Research indicates that this compound may act as a ligand for novel receptors with sigma-like neuromodulatory properties. Studies have shown that certain derivatives in the tetrahydronaphthalene series stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue. This stimulation is significant as it suggests a role in dopamine modulation, which is critical for various neuropsychological functions .

Pharmacological Effects

  • Stimulation of Tyrosine Hydroxylase : At concentrations as low as 0.1 µM, this compound has been observed to increase TH activity by approximately 30% above basal levels in rodent models .
  • Receptor Interaction : The effects on TH activity were inhibited by the sigma-receptor antagonist BMY-14802, indicating that the activity of this compound may involve sigma-like receptors rather than classical dopamine receptors .
  • Potential Therapeutic Applications : Given its modulation of dopamine function, this compound could have implications for treating conditions such as depression and schizophrenia where dopaminergic pathways are implicated.

Study 1: Neuromodulatory Effects

A study published in Journal of Medicinal Chemistry evaluated several phenylaminotetralin derivatives and their effects on TH activity. Among these compounds, this compound was highlighted for its unique receptor interactions that suggest a novel mechanism distinct from known sigma or dopamine receptors .

Study 2: Synthesis and Evaluation

In another investigation involving the synthesis of various tetrahydronaphthalene derivatives, it was found that modifications to the aminoethyl side chain significantly affected binding affinity and biological activity. This highlights the importance of structural variations in enhancing pharmacological efficacy .

Data Table: Biological Activity Summary

Activity Effect Concentration Reference
Tyrosine Hydroxylase Stimulation+30% above basal levels0.1 µM
Sigma Receptor InteractionBlocked by BMY-14802-
Potential Therapeutic UseModulation of dopamine function-

Properties

IUPAC Name

N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNYEBSCXSIDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656098
Record name N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84460-89-9
Record name N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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